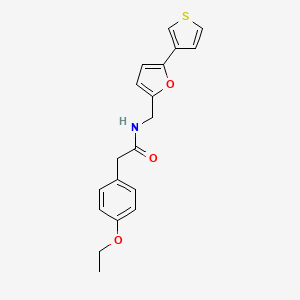

2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-22-16-5-3-14(4-6-16)11-19(21)20-12-17-7-8-18(23-17)15-9-10-24-13-15/h3-10,13H,2,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXHBHMLNBFYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the 4-ethoxyphenyl group: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

Synthesis of the thiophen-3-yl and furan-2-yl groups: These heterocyclic rings can be synthesized through various methods, including the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.

Coupling reactions: The final step involves coupling the 4-ethoxyphenyl group with the thiophen-3-yl and furan-2-yl groups through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aromatic rings or the amide group.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Due to its unique structural features, the compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a common acetamide backbone with several analogs but differs in substituent composition. Key comparisons include:

Heterocyclic Substituents

- Target Compound : Combines thiophen-3-yl and furan-2-yl groups. The fused heterocycles may enhance rigidity and electronic effects.

- Indazole Analogs (e.g., 6b from ) : Replace the thiophene-furan unit with a 5-substituted indazole core . The indazole’s hydrogen-bonding capability (via NH groups) may improve target binding .

- Triazole Derivatives (–9): Feature a 1,2,4-triazole ring instead of furan-thiophene.

- Pyridazinone Derivatives (): Contain a pyridazin-3(2H)-one core, which is a polarizable planar system favoring interactions with FPR2 receptors .

Aromatic Substituents

Physicochemical Properties

- Melting Points: K306(1) (): 177–180°C, attributed to sulfonamide crystallinity . Triazole analog (): No m.p. reported, but similar compounds (e.g., 21 in ) melt at ~190°C due to hydrogen-bonding networks . Target Compound: Expected to have moderate melting points (150–180°C) based on ethoxyphenyl lipophilicity and furan-thiophene planararity.

Solubility :

Anti-Proliferative Activity

- Indazole analogs (e.g., 6b) show anti-proliferative effects, likely via kinase inhibition or DNA intercalation . The target compound’s thiophene-furan unit could modulate similar pathways but with altered selectivity.

Receptor Targeting

- Pyridazinone derivatives () act as FPR2 agonists, inducing calcium mobilization in neutrophils. The target compound’s thiophene may mimic these effects but with reduced potency due to lack of a pyridazinone core .

- Analogs like JWS () inhibit acetylcholinesterase (AChE) via donepezil-like binding. The furan-thiophene motif in the target compound could sterically hinder AChE interaction compared to JWS’s dimethylamino group .

Enzyme Modulation

- K306(1) activates SHIP1, a phosphatase involved in immune signaling. The target compound’s lack of sulfonamide groups may limit SHIP1 affinity but enable alternative targets .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide (CAS Number: 1795303-18-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 352.5 g/mol . The structure features an ethoxyphenyl group, a thiophenyl moiety, and a furan ring, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing furan and thiophene rings have been shown to possess significant antimicrobial properties.

- Anti-inflammatory Effects : Many derivatives of acetamides demonstrate anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Some studies suggest that such compounds may induce apoptosis in cancer cells, although specific data on this compound is limited.

Antimicrobial Activity

A study evaluating various derivatives of furan and thiophene revealed that compounds similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.08 to 0.32 µM .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 7a | 0.08 | Effective against M. tuberculosis |

| 7b | 0.32 | Moderate activity |

| 7c | 0.25 | Effective against various pathogens |

Anti-inflammatory Effects

Research into the anti-inflammatory potential of acetamide derivatives indicates that they may inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Anticancer Studies

While direct studies on the anticancer effects of this specific compound are scarce, related acetamide derivatives have shown promise in inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the range of 10–20 µM , suggesting potential efficacy in cancer treatment .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation into the antimicrobial properties of thiophene-furan derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. The study highlighted the importance of substituents on the aromatic rings in modulating biological activity. -

Case Study on Anti-inflammatory Mechanisms :

Another study focused on the anti-inflammatory mechanisms of acetamide derivatives, demonstrating their ability to reduce nitric oxide production in macrophages, which is critical for inflammatory responses.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide?

Methodological Answer:

The synthesis of structurally analogous acetamides typically involves multi-step reactions. For example:

- Step 1 : Condensation of substituted phenols with chloroacetyl chloride in the presence of potassium carbonate in DMF to form intermediate acetamides .

- Step 2 : Coupling of the intermediate with heterocyclic moieties (e.g., thiophene-furan derivatives) via nucleophilic substitution or reductive amination.

- Monitoring : Use TLC (thin-layer chromatography) to track reaction progress, as demonstrated for similar acetamide derivatives .

- Purification : Recrystallization from ethanol/water mixtures yields pure compounds, with characterization via -NMR and -NMR to confirm regiochemistry .

Advanced Question: How can structural contradictions in X-ray crystallography and spectroscopic data be resolved for this compound?

Methodological Answer:

Discrepancies between X-ray and spectroscopic data (e.g., NMR or IR) often arise from dynamic effects in solution vs. solid-state rigidity. To resolve these:

- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding interactions (e.g., C–H⋯O bonds observed in N-(4-chloro-2-nitrophenyl)acetamide derivatives) .

- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate conformational preferences .

- Dynamic NMR : Use variable-temperature -NMR to detect rotational barriers in acetamide bonds, as seen in N-(3,4-dimethoxyphenethyl) derivatives .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- -NMR/-NMR : Assign signals for the ethoxyphenyl (δ ~6.8–7.3 ppm for aromatic protons) and thiophene-furan moieties (δ ~7.0–7.5 ppm). Compare with analogs like N-(3-amino-4-methoxyphenyl)acetamide .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1680 cm and secondary amide (N–H) vibrations at ~3300 cm .

- Mass Spectrometry : Use HRMS (high-resolution MS) to verify molecular ion peaks and fragmentation patterns, as applied to 2-(2-methyl-3-nitrophenyl)acetamide .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications : Systematically vary substituents on the ethoxyphenyl and thiophene-furan groups. For example, replace ethoxy with methoxy or halogens to assess electronic effects on bioactivity .

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to evaluate heterocyclic contributions to target binding, as seen in 2-chloro-N-arylacetamide pesticides .

- In Silico Screening : Perform molecular docking with homology models of target proteins (e.g., enzymes or receptors) to prioritize analogs for synthesis .

Basic Question: What are the recommended protocols for assessing in vitro toxicity?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK-293 or HepG2) at concentrations up to 100 µM, following protocols for N-(3,4-dimethoxyphenethyl)acetamide derivatives .

- Metabolic Stability : Incubate with liver microsomes (human or murine) and monitor degradation via LC-MS to estimate hepatic clearance rates .

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100, as applied to 2-chloroacetamide herbicides .

Advanced Question: How can environmental fate studies be designed for this compound?

Methodological Answer:

- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions and analyze degradants via HPLC-MS. Compare with dimethenamid, which forms ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates .

- Soil Sorption : Use batch equilibrium methods to measure (organic carbon partition coefficient) and predict mobility in agricultural soils .

- Aquatic Toxicity : Test on Daphnia magna or zebrafish embryos (OECD Guidelines) to assess acute and chronic effects, as done for 2-chloro-N-(2,3-dimethylphenyl)acetamide .

Basic Question: How should stability studies be conducted under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Incubate in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor hydrolysis of the acetamide bond via HPLC, as demonstrated for N-(4-hydroxyphenyl)acetamide .

- Solid-State Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze polymorphic transitions using PXRD .

Advanced Question: What computational methods are suitable for predicting metabolic pathways?

Methodological Answer:

- MetaSite Software : Predict cytochrome P450-mediated oxidation sites using the compound’s 3D structure and compare with experimental metabolite profiles .

- Molecular Dynamics (MD) : Simulate interactions with UDP-glucuronosyltransferases (UGTs) to identify potential glucuronidation sites, as applied to oxoprenolol glucuronide .

Basic Question: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC Conditions : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, UV detection at 254 nm. Validate using 2-(2-methyl-3-nitrophenyl)acetamide protocols .

- Impurity Profiling : Spike with synthetic byproducts (e.g., unreacted thiophene-furan intermediates) and quantify via peak area normalization .

Advanced Question: How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Pharmacokinetic Studies : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to explain efficacy gaps .

- Metabolite Identification : Use LC-HRMS to detect active or toxic metabolites not present in vitro, as done for pretilachlor degradates .

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents to refine dosing regimens for efficacy trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.